molecular formula C9H13NO B6204627 2-[1-(methylamino)ethyl]phenol CAS No. 60399-05-5

2-[1-(methylamino)ethyl]phenol

Cat. No. B6204627
CAS RN: 60399-05-5
M. Wt: 151.2
InChI Key:
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Description

“2-[1-(methylamino)ethyl]phenol” is a compound that has a role as a mouse metabolite . It has a molecular formula of C9H13NO .


Synthesis Analysis

The synthesis of a similar compound, synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol), has been discussed in literature . The suggested route includes acetylation of the amine with acetyl chloride in pyridine, hydrogenation of the benzylic alcohol over Pd/C in the presence of acid or TFA/triethylsilane, formation of the triflate of the phenol, and catalytic transfer hydrogenation of the triflate .


Molecular Structure Analysis

The molecular structure of “2-[1-(methylamino)ethyl]phenol” can be represented by the InChI code: 1S/C9H13NO.ClH/c1-7(10-2)8-5-3-4-6-9(8)11;/h3-7,10-11H,1-2H3;1H . The compound has a molecular weight of 187.67 .

Scientific Research Applications

Pharmaceuticals and Medicine

Metal Complexes and Coordination Chemistry

Haemodynamic Monitoring and Vasopressors

  • Bioavailability Enhancement : Phenylephrine, derived from 2-[1-(methylamino)ethyl]phenol, has been studied for its bioavailability when co-administered with acetaminophen. Researchers explored this combination using continuous non-invasive haemodynamic monitoring. The results provide insights into optimizing drug delivery .

Lanthanide Complexation

Future Directions

The proto-alkaloid synephrine, which has a similar structure to “2-[1-(methylamino)ethyl]phenol”, has been found to enhance the rate of fat oxidation during incremental and continuous exercise . This suggests potential future directions for research into the effects of “2-[1-(methylamino)ethyl]phenol” and similar compounds on fat oxidation and exercise performance .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[1-(methylamino)ethyl]phenol involves the reaction of 2-nitrophenol with methylamine followed by reduction of the resulting nitro compound to the amine.", "Starting Materials": [ "2-nitrophenol", "methylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-nitrophenol in methanol and add methylamine dropwise with stirring.", "Step 2: Heat the reaction mixture at reflux for several hours.", "Step 3: Cool the reaction mixture and filter the precipitated product.", "Step 4: Dissolve the product in water and add sodium borohydride with stirring.", "Step 5: Heat the reaction mixture at reflux for several hours.", "Step 6: Cool the reaction mixture and filter the precipitated product.", "Step 7: Recrystallize the product from methanol to obtain pure 2-[1-(methylamino)ethyl]phenol." ] }

CAS RN

60399-05-5

Product Name

2-[1-(methylamino)ethyl]phenol

Molecular Formula

C9H13NO

Molecular Weight

151.2

Purity

95

Origin of Product

United States

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